molecular formula C5HCl2LiN2O2 B6163833 lithium(1+) 4,6-dichloropyridazine-3-carboxylate CAS No. 2245238-80-4

lithium(1+) 4,6-dichloropyridazine-3-carboxylate

Katalognummer B6163833
CAS-Nummer: 2245238-80-4
Molekulargewicht: 198.9
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lithium 4,6-dichloropyridazine-3-carboxylate is a chemical compound with the CAS Number: 2245238-80-4 . It has a molecular weight of 198.92 and its IUPAC name is lithium 4,6-dichloropyridazine-3-carboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The molecular formula of lithium(1+) 4,6-dichloropyridazine-3-carboxylate is C5HCl2LiN2O2 . The InChI code is 1S/C5H2Cl2N2O2.Li/c6-2-1-3(7)8-9-4(2)5(10)11;/h1H,(H,10,11);/q;+1/p-1 . The Canonical SMILES is [Li+].C1=C(C(=NN=C1Cl)C(=O)[O-])Cl .


Physical And Chemical Properties Analysis

Lithium 4,6-dichloropyridazine-3-carboxylate has a molecular weight of 198.9 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . The exact mass and monoisotopic mass are 197.9575111 g/mol . The topological polar surface area is 65.9 Ų and it has 12 heavy atom count . The complexity of the molecule is 172 .

Wissenschaftliche Forschungsanwendungen

Lithium's Role in Biological Processes

Lithium has been extensively studied for its beneficial effects in treating bipolar disorder, highlighting its influence on neuroprotection, cognitive deficits attenuation, and its potential involvement in Alzheimer's disease through APP processing modulation. It improves mitochondrial function, impacts phospholipid metabolism and inositol depletion, thereby enhancing energy production and reducing oxidative stress. Furthermore, lithium's impact on lipid homeostasis, through affecting lipid transport and prostaglandin synthesis, underscores its multifaceted role in biological systems (Roux & Dosseto, 2017).

Lithium in Neurodegenerative Disease Research

Lithium's inhibition of GSK-3, a kinase involved in multiple signaling pathways, suggests its therapeutic potential beyond bipolar disorder treatment. This inhibition is linked to neuroprotective effects in models of diseases such as Alzheimer's and might slow the progression of amyotrophic lateral sclerosis. The evidence supports lithium and GSK-3 inhibitors as promising agents for neurodegenerative diseases, particularly those associated with protein tau aggregation (Pérez-Martínez, 2009).

Lithium's Impact on Materials Science

In the realm of materials science, lithium's properties are leveraged in the development of lithium-conducting NASICON materials for solid-state Li-ion conductors. This research is pivotal for advancing electrochemical energy storage technologies, highlighting lithium's crucial role in enhancing conductivity and mobility of charge carriers in energy devices (Rossbach, Tietz, & Grieshammer, 2018).

Lithium's Environmental and Industrial Applications

Lithium's increasing demand in energy storage devices, such as rechargeable batteries, underscores its economic and strategic importance. Efficient processing of lithium resources, from mineral and brine sources to recycling from lithium-ion batteries, is critical for sustainable exploitation and highlights the need for innovative recovery methods (Choubey et al., 2016).

Safety and Hazards

The compound is labeled with the GHS06 pictogram and the signal word "Danger" . The hazard statements include H301-H311-H331 . The precautionary statements include P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501 .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 4,6-dichloropyridazine-3-carboxylate involves the reaction of 4,6-dichloropyridazine-3-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "4,6-dichloropyridazine-3-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 4,6-dichloropyridazine-3-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain lithium(1+) 4,6-dichloropyridazine-3-carboxylate." ] }

CAS-Nummer

2245238-80-4

Produktname

lithium(1+) 4,6-dichloropyridazine-3-carboxylate

Molekularformel

C5HCl2LiN2O2

Molekulargewicht

198.9

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.